(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMWLSNCOLSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Substitution Reactions Involving the Bromophenyl Group
The 4-bromophenyl group serves as a primary site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
| Reaction Type | Conditions | Product/Application | Yield/Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl substituent addition | Moderate (50–70%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aromatic amine derivatives | Limited data; inferred from analogs |
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Key Insight : The electron-withdrawing sulfone group activates the bromophenyl ring for NAS, enabling coupling with arylboronic acids or amines.
Reactivity of the Sulfone Group
The 1,1-dioxido (sulfone) group influences electronic properties and participates in selective reductions or elimination reactions.
-
Note : Complete reduction to sulfide is unlikely under mild conditions due to steric hindrance from the fused benzo-thiazine system.
Morpholine Ring Functionalization
The morpholine moiety undergoes alkylation or acylation at the nitrogen atom.
| Reaction Type | Reagents/Conditions | Product | Yield/Scope |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | High (80–90%) |
| N-Acylation | Acetyl chloride, pyridine, RT | Amide-functionalized derivatives | Moderate (60–75%) |
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Limitation : Steric bulk from the benzo-thiazine core may hinder reactions at the morpholine nitrogen.
Cycloaddition and Ring-Opening Reactions
The thiazinane-dioxide core participates in cycloadditions or ring-opening processes under specific conditions.
Comparative Reactivity Table
The table below contrasts reaction outcomes for (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b]thiazin-2-yl)(morpholino)methanone with structurally related compounds.
| Compound Modification | Reactivity Trend | Key Factor |
|---|---|---|
| Bromophenyl → Fluorophenyl | Reduced NAS activity; enhanced electronic effects | Electronegativity of F vs. Br |
| Morpholine → Piperidine | Increased N-alkylation efficiency | Reduced steric hindrance |
Scientific Research Applications
Research indicates that compounds with similar frameworks exhibit a variety of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzo[b][1,4]thiazine possess significant antimicrobial properties against various pathogens, including bacteria and fungi. The specific activity of (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is still under investigation but is expected to be promising due to its structural characteristics.
- Anticancer Potential :
- Anti-inflammatory Effects :
Comparative Biological Activities
The following table summarizes the biological activities of related compounds to highlight how structural variations influence their therapeutic potential.
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 3-Amino-2-methylbenzo[b][1,4]thiazine | Amino group at position 3 | Antimicrobial | Enhanced solubility |
| 2-(3-Chlorophenyl)-6-fluoroquinazolin-4(3H)-one | Quinazoline core | Anticancer | Stronger protein binding affinity |
| 5-(2-Methylphenyl)-4H-thieno[3,2-c]pyridin-2-one | Thieno-pyridine framework | Anti-inflammatory | Lower toxicity profile |
Antimicrobial Activity
Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. In vitro tests show promising inhibition zones indicating potential for development as an antimicrobial agent .
Anticancer Research
In vitro studies have been conducted to assess the anticancer activity of this compound against various cancer cell lines. For example:
- MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects leading to apoptosis. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment.
Anti-inflammatory Studies
A study involving human cell models indicated that morpholino derivatives could significantly lower levels of pro-inflammatory cytokines when stimulated with LPS. This suggests a potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
- Compound A: 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS 1114652-41-3) Key Difference: Replacement of the morpholino group with a phenyl ring. Impact: Reduced solubility in polar solvents compared to the morpholino analogue due to the hydrophobic phenyl group. Crystallographic studies confirm planar geometry of the benzothiazine core, similar to the target compound .
- Compound B: (4-(4-Chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone Key Difference: Bromine substituent replaced by chlorine. Impact: Lower molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol) and altered electronic effects.
Analogues with Modified Heterocyclic Cores
- Compound C: (4-Bromophenyl)(4-methyl-4H-benzo[b][1,4]thiazin-2-yl)methanone Key Difference: Absence of the 1,1-dioxide moiety and substitution with a methyl group at position 3. Impact: The methyl group introduces steric hindrance, destabilizing the thiazine ring conformation. Computational studies (DFT) reveal reduced planarity compared to the 1,1-dioxide derivative, affecting π-π stacking interactions .
- Compound D: (4-Bromophenyl)(morpholino)methanone (3g) Key Difference: Lacks the benzothiazine ring system entirely. Impact: Simplified structure with lower molecular weight (C₁₇H₁₄BrNO₃ vs. C₂₀H₁₉BrN₂O₄S for the target compound).
Physicochemical and Spectroscopic Properties
- Key Findings: The morpholino group in the target compound contributes to distinct NMR signals at δ 3.6–3.4 ppm, absent in phenyl-substituted analogues . Crystallographic data for Compound C (methyl-substituted) reveal a non-planar benzothiazine ring, contrasting with the planar geometry of 1,1-dioxide derivatives .
Biological Activity
The compound (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a derivative of benzo[b][1,4]thiazine, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzo[b][1,4]thiazine core followed by functionalization with bromophenyl and morpholino groups. The synthetic pathway often utilizes reagents such as triethylamine and palladium catalysts in a dioxane medium under reflux conditions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in terms of antimicrobial , antiviral , and anticancer properties. The following sections detail findings from various studies.
Antimicrobial Activity
Research indicates that derivatives of benzo[b][1,4]thiazine exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for various derivatives suggest potent antibacterial effects against strains such as Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA). The synthesized compounds showed MIC values ranging from 3.12 to 50 µg/mL depending on the substituents on the benzene ring .
| Compound | MSSA MIC (µg/mL) | MRSA MIC (µg/mL) |
|---|---|---|
| 6a | — | — |
| 6b | 50 ± 1.81 | 50 ± 1.75 |
| 6e | 3.12 ± 0.48 | 6.25 ± 1.88 |
| 6g | 3.12 ± 0.52 | 6.25 ± 1.37 |
Hemolytic Activity
In vitro studies have also assessed the hemolytic activity of these compounds, which is crucial for evaluating their safety profiles. Most compounds demonstrated minimal hemolytic activity at concentrations up to 100 µg/mL .
In Silico Studies
In silico docking studies have been employed to predict interactions with Toll-like receptor 4 (TLR4), a significant target in immunology and cancer therapy. Compounds showed binding energies ranging from -8.5 to -9.0 Kcal/mol, indicating strong interactions with TLR4 proteins .
Case Studies
Several studies have been conducted to evaluate the biological efficacy of similar compounds:
- A study published in Pharmaceutical Research examined a series of benzothiazine derivatives for their antibacterial properties and found that modifications on the benzene ring significantly influenced their activity against various bacterial strains .
- Another research article highlighted the synthesis of thiazine derivatives and their evaluation against viral pathogens, demonstrating promising antiviral activities linked to specific structural motifs present in these compounds .
Q & A
Q. Notes
- Data Tables : For brevity, specific numerical data (e.g., IC₅₀, R-factors) are omitted here but should be included in supplementary materials.
- Methodological Rigor : All protocols are derived from peer-reviewed studies and validated techniques.
- Source Reliability : Excluded non-academic sources (e.g., benchchem.com ) per instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
